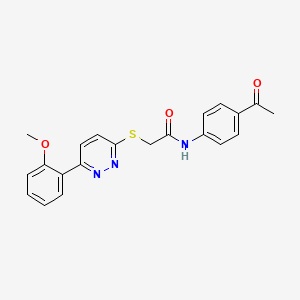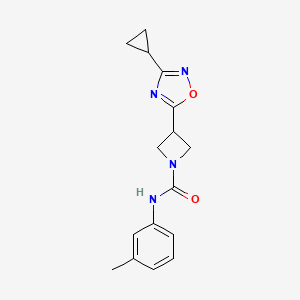
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropylamine or a cyclopropyl-containing reagent.
Formation of the azetidine ring: This can be done through a ring-closing reaction involving an appropriate azetidine precursor.
Coupling with m-tolyl group: The final step involves coupling the azetidine intermediate with an m-tolyl carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups or ring structures.
科学研究应用
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions. Its unique structure may allow it to interact with specific biological targets.
Material Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: Researchers investigate the compound’s effects on various biological systems, including its potential as a tool for studying cellular processes or as a probe for imaging studies.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of specialized chemicals.
作用机制
The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application being studied.
相似化合物的比较
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide can be compared with other similar compounds, such as:
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide: This compound has a similar structure but with a p-tolyl group instead of an m-tolyl group, which may affect its reactivity and biological activity.
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide: This compound features a pyrrolidine ring instead of an azetidine ring, which may influence its chemical properties and applications.
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which can alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-3-2-4-13(7-10)17-16(21)20-8-12(9-20)15-18-14(19-22-15)11-5-6-11/h2-4,7,11-12H,5-6,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNYLEVGDUQDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)
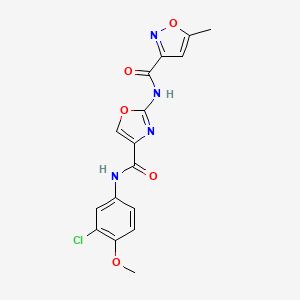
![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)
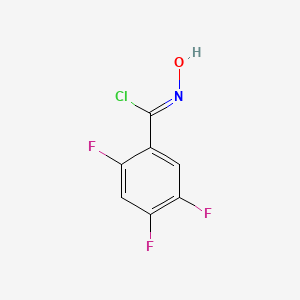
![1-(3,5-dimethoxybenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2505641.png)
![1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2505642.png)
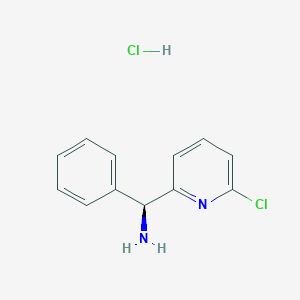
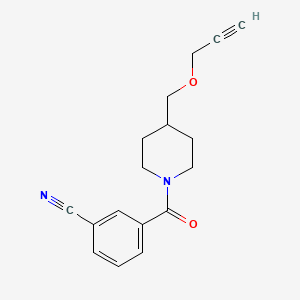
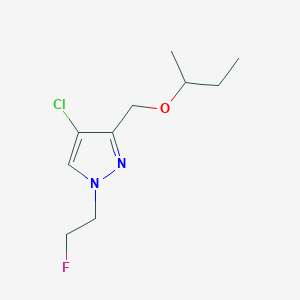
![3-Ethenylsulfonyl-N-[2-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2505652.png)
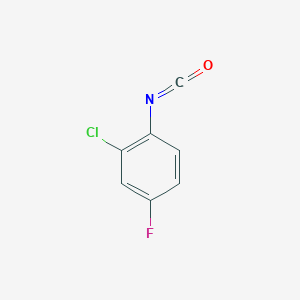
![methyl 4-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2505658.png)
